![molecular formula C18H21N5OS B2965989 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide CAS No. 1235302-02-9](/img/structure/B2965989.png)

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

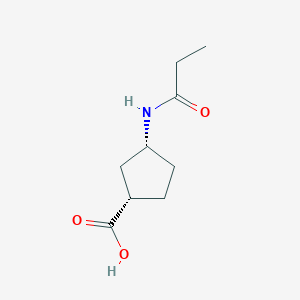

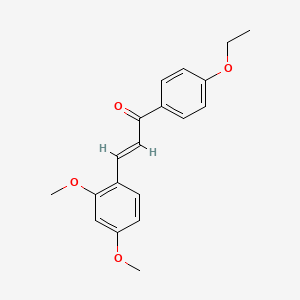

The compound “1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a benzimidazole ring, which is a key component in many functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives has seen recent advances, with a focus on the bonds constructed during the formation of the imidazole . A specific synthesis method for a similar compound involves the reaction of o-phenylenediamine and glycine in a high-pressure reactor, followed by cooling, filtration, and recrystallization .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzimidazole ring, a piperidine ring, and a thiazole ring. The benzimidazole ring is a key component in many functional molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in its structure, including the benzimidazole, piperidine, and thiazole rings. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. A similar compound, 1H-benzo[d]imidazol-2-ylmethanamine, has a melting point of 101.5 °C and a boiling point of 384.3±25.0 °C (Predicted). It has a density of 1.278±0.06 g/cm3 (Predicted) and is stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications

Antitumor Activity

Benzimidazole derivatives, such as the one , have been extensively studied for their antitumor properties. They can interact with various cellular targets and interfere with tumor growth and proliferation. For instance, compounds with similar structures have shown inhibitory activities against multiple tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These compounds can induce cell cycle arrest and promote apoptotic responses in cancer cells, making them potential candidates for cancer therapy development.

Synthesis of Functional Molecules

The imidazole ring present in this compound is a crucial component in functional molecules used in everyday applications . The synthesis of substituted imidazoles, like the one in our compound, is significant for creating molecules with a wide range of properties and functions, including medicinal and material applications.

Antibacterial and Antioxidant Properties

Derivatives of benzimidazole have been synthesized and tested for their antibacterial and antioxidant capabilities. The sulfonylmethyl group, as found in related compounds, can contribute to these properties, offering a pathway for the development of new antibiotics and antioxidants .

Tubulin Polymerization Inhibition

Some benzimidazole derivatives have been investigated for their ability to inhibit tubulin polymerization, which is a vital process for cell division. By targeting tubulin, these compounds can act as antimitotic agents, potentially useful in treating cancers by preventing the proliferation of cancer cells .

Future Directions

properties

IUPAC Name |

1-(1H-benzimidazol-2-ylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS/c1-12-10-19-18(25-12)22-17(24)13-6-8-23(9-7-13)11-16-20-14-4-2-3-5-15(14)21-16/h2-5,10,13H,6-9,11H2,1H3,(H,20,21)(H,19,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHXDGUJHUFCBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Fluorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2965909.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxyacetamide](/img/structure/B2965912.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2965919.png)

![Rel-(3aR,6aS)-6a-methoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2965924.png)

![ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965925.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2965926.png)